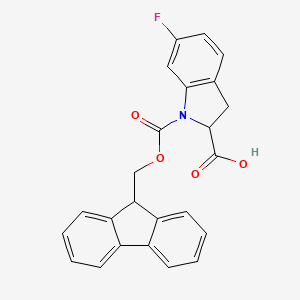

1-(9H-Fluoren-9-ylmethoxycarbonyl)-6-fluoro-2,3-dihydroindole-2-carboxylic acid

Description

1-(9H-Fluoren-9-ylmethoxycarbonyl)-6-fluoro-2,3-dihydroindole-2-carboxylic acid is a fluorinated heterocyclic compound featuring a 2,3-dihydroindole backbone with a 6-fluoro substituent and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the 1-position. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions . The dihydroindole core introduces partial saturation, conferring conformational rigidity compared to fully aromatic indoles, which may influence its binding interactions in biological systems. The 6-fluoro substituent enhances lipophilicity and may improve metabolic stability, making this compound relevant in medicinal chemistry and drug design.

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-6-fluoro-2,3-dihydroindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO4/c25-15-10-9-14-11-22(23(27)28)26(21(14)12-15)24(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYFHUWAUMAHBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=C1C=CC(=C2)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-6-fluoro-2,3-dihydroindole-2-carboxylic acid typically involves the following steps:

Protection of the amino group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

Formation of the indole ring: The indole ring is formed through a cyclization reaction, often involving the use of a palladium catalyst.

Introduction of the fluoro group: The fluoro group is introduced via a nucleophilic substitution reaction, where a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST) is used.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(9H-Fluoren-9-ylmethoxycarbonyl)-6-fluoro-2,3-dihydroindole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-(9H-Fluoren-9-ylmethoxycarbonyl)-6-fluoro-2,3-dihydroindole-2-carboxylic acid has several scientific research applications:

Chemistry: Used in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-6-fluoro-2,3-dihydroindole-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions, typically using piperidine. This allows for the sequential addition of amino acids to form peptides. The fluoro group and indole ring may also interact with specific molecular targets, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of Fmoc-protected heterocycles. Key structural analogs and their differentiating features include:

Physicochemical Properties

- Lipophilicity: The 6-fluoro substituent increases logP compared to non-fluorinated dihydroindoles, enhancing membrane permeability. Piperazine analogs, with polar acetic acid side chains, exhibit lower logP .

- Stability : Fmoc groups are stable at pH >7 but cleaved by piperidine or DBU, a feature consistent across all Fmoc derivatives .

Regulatory Status

Biological Activity

1-(9H-Fluoren-9-ylmethoxycarbonyl)-6-fluoro-2,3-dihydroindole-2-carboxylic acid (CAS Number: 2386752-38-9) is a compound that has garnered attention due to its potential biological activities, particularly in the context of antiviral and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 403.4 g/mol. Its structure includes a fluorenylmethoxycarbonyl group and a fluorine atom, which may influence its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2386752-38-9 |

| Molecular Formula | C24H18FNO4 |

| Molecular Weight | 403.4 g/mol |

| Melting Point | N/A |

| Boiling Point | N/A |

Antiviral Activity

Recent studies have indicated that derivatives of indole-2-carboxylic acids exhibit significant antiviral properties, particularly against HIV. For instance, a related compound demonstrated an IC50 value of 0.13 μM against HIV-1 integrase, suggesting that structural modifications in the indole core can enhance antiviral activity. The binding mode analysis revealed that the indole core and carboxyl group chelate magnesium ions within the active site of integrase, which is crucial for its enzymatic function .

Anticancer Potential

The compound's structural analogs have been investigated for their ability to induce apoptosis in cancer cells. A series of N-aryl-9-oxo-9H-fluorene derivatives were found to possess potent anticancer activity, with some compounds exhibiting EC50 values as low as 0.15–0.29 μM against various cancer cell lines such as T47D and HCT116 . These findings suggest that modifications to the fluorenyl group can significantly impact the compound's efficacy as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific substitutions on the indole core enhance biological activity:

- Fluorination : The presence of fluorine at the 6-position significantly increases the compound's potency.

- Carboxyl Group Positioning : The carboxyl group at the C2 position plays a vital role in chelation with metal ions, enhancing binding affinity to target proteins.

- Alkyl Chain Modifications : Introducing long alkyl chains at specific positions can improve hydrophobic interactions with target sites, further increasing activity.

Case Study 1: HIV Integrase Inhibition

A study focused on optimizing indole derivatives showed that modifications at C3 and C6 positions led to enhanced inhibitory effects against HIV integrase. The derivative with a long-chain substituent at C3 exhibited an IC50 value of 0.13 μM, indicating a promising lead for further drug development .

Case Study 2: Apoptosis Induction in Cancer Cells

Another investigation into N-aryl derivatives revealed that certain modifications resulted in increased apoptosis induction in cancer cell lines. Compounds with substitutions at the 7-position of the fluorenyl ring showed improved activity compared to their parent compounds, highlighting the importance of structural diversity in developing effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-(9H-fluoren-9-ylmethoxycarbonyl)-6-fluoro-2,3-dihydroindole-2-carboxylic acid, and how is purity ensured?

- Methodology : Synthesis typically involves sequential protection of the indole nitrogen with the Fmoc group (9H-fluoren-9-ylmethoxycarbonyl), fluorination at the 6-position, and cyclization to form the dihydroindole ring. Key steps include:

- Fmoc Protection : Reaction with Fmoc-Cl under basic conditions (e.g., NaHCO₃) to protect the amine .

- Fluorination : Electrophilic fluorination using Selectfluor or DAST in anhydrous solvents .

- Cyclization : Acid-catalyzed intramolecular cyclization to form the dihydroindole core .

Q. What handling and storage precautions are recommended for this compound?

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid dust formation .

- Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Fmoc group .

- Decontamination : Spills should be neutralized with dilute sodium bicarbonate and disposed of as hazardous waste .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

- Structural Confirmation :

- NMR (¹H, ¹³C, ¹⁹F): Assigns protons (e.g., Fmoc aromatic signals at δ 7.2–7.8 ppm) and confirms fluorine substitution .

- Mass Spectrometry (ESI-MS or MALDI-TOF): Validates molecular weight (e.g., [M+H]+ ~437.4 g/mol) .

- Purity Analysis :

- HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time consistency indicates purity .

- TLC : Monitoring reaction progress using silica plates and UV visualization .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

- Target Selection : Prioritize targets based on structural analogs (e.g., Fmoc-protected indoles with known kinase or protease inhibition) .

- Assay Types :

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates .

- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) .

- Controls : Include Fmoc-free analogs to differentiate between scaffold-specific and Fmoc-dependent effects .

Q. What strategies resolve contradictions in reported toxicity or stability data for this compound?

- Data Reconciliation :

- Compare batch-specific SDS entries (e.g., acute toxicity in vs. "no data" in ) by cross-referencing lot numbers and testing conditions .

- Use predictive tools (e.g., ECOSAR for ecotoxicity; OECD QSAR Toolbox) to estimate missing parameters .

- Experimental Validation :

- Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity to fill data gaps .

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

- Docking Studies : Use software like AutoDock Vina to predict binding modes with receptors (e.g., serotonin receptors, due to the indole scaffold) .

- MD Simulations : GROMACS or NAMD for assessing stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR : Develop models correlating substituent effects (e.g., fluorine position) with bioactivity .

Q. What are the optimal conditions for long-term stability studies under varying pH and temperature?

- Experimental Design :

- pH Range : Test stability in buffers (pH 3–10) at 25°C and 40°C for 4 weeks .

- Analytical Endpoints : Monitor degradation via HPLC (new peaks) and NMR (loss of Fmoc signals) .

- Findings : Fmoc groups are prone to cleavage in basic conditions (pH >8), while the indole ring remains stable below 40°C .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Their Purification Methods

| Step | Intermediate | Purification Method | Purity Criteria |

|---|---|---|---|

| 1 | Fmoc-protected amine | Column chromatography (hexane:EtOAc 3:1) | HPLC >98% |

| 2 | Fluorinated precursor | Recrystallization (MeOH/H₂O) | ¹⁹F NMR δ -118 ppm |

Table 2 : Comparison of Toxicity Data from Different SDS Sources

| Parameter | |||

|---|---|---|---|

| Acute Oral Toxicity | No data | Category 4 | Not classified |

| Skin Irritation | No data | Category 2 | No data |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.